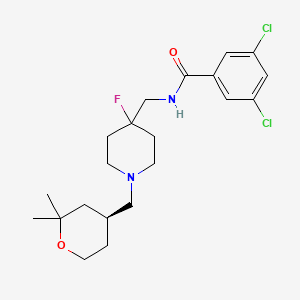

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

Overview

Description

TTA-P2 is a highly pure, synthetic, and biologically active compound that acts as a blocker of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, hormone secretion, and neurotransmitter release. TTA-P2 is particularly noted for its ability to inhibit T-type calcium currents in a reversible manner, making it a valuable tool in scientific research .

Preparation Methods

TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperidine. The synthesis of TTA-P2 involves several steps, starting with the preparation of the 4-aminomethyl-4-fluoropiperidine core. This core is then modified through a series of chemical reactions to produce the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

TTA-P2 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It is known to potently and reversibly block T-type calcium currents. The compound stabilizes T-type channels in their inactivated states, which is crucial for its function as a calcium channel blocker. Common reagents and conditions used in these reactions include specific voltage steps and the application of TTA-P2 at micromolar concentrations .

Scientific Research Applications

TTA-P2 has a wide range of scientific research applications. It is used extensively in the study of T-type calcium channels, which play important roles in the circadian cycle, cardiovascular system, and neuronal excitability. TTA-P2 has been employed to investigate the role of these channels in various physiological and pathological conditions, including epilepsy, hypertension, chronic pain, and neuropathic pain. Additionally, TTA-P2 has been used to study the effects of calcium channel inhibition on hormone secretion and neurotransmitter release .

Mechanism of Action

The mechanism of action of TTA-P2 involves its binding to T-type calcium channels, specifically the CaV3.2 isoform. By binding to these channels, TTA-P2 inhibits calcium currents, thereby reducing neuronal excitability and hormone secretion. The compound’s ability to stabilize T-type channels in their inactivated states is key to its function. This inhibition of calcium currents has been shown to have significant effects on various physiological processes, including the modulation of pain pathways and the regulation of hormone secretion .

Comparison with Similar Compounds

TTA-P2 is unique in its specificity and potency as a T-type calcium channel blocker. Similar compounds include TTA-A2 and Z944, both of which also target T-type calcium channels. TTA-P2 is distinguished by its high selectivity for the CaV3.2 isoform and its ability to penetrate the central nervous system effectively. Other compounds that target T-type calcium channels include ethosuximide, mibefradil, valproate, and zonisamide. These compounds vary in their selectivity and potency, but TTA-P2 remains a valuable tool for its specific and potent inhibition of T-type calcium currents .

Biological Activity

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of pharmacology. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with several functional groups, including a piperidine ring and a tetrahydropyran group . Its molecular formula is , with a molecular weight of approximately 431.37 g/mol. The presence of chlorine and fluorine atoms contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.37 g/mol |

| LogP | 5.06130 |

| PSA | 41.57 Å |

Research indicates that this compound exhibits potent analgesic effects primarily through its action as a T-type calcium channel blocker (CaV3.2) . This action is critical in modulating neuronal excitability and pain processing. Studies have shown that this compound can significantly reduce both spontaneous and evoked firing in nociceptors from rat models with neuropathic pain following spinal cord injuries.

Biological Activity

The biological activity of this compound has been assessed using various bioassays that measure its effects on living cells or organisms. Notable findings include:

- Analgesic Effects : The compound has been characterized as a potent nociceptive blocker, effectively inhibiting pain signal transmission by blocking voltage-gated sodium channels.

- Calcium Channel Modulation : Its ability to stabilize the inactive state of T-type calcium channels reduces their activity during pathological conditions, making it a candidate for pain management therapies.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of calcium influx in neuronal cells, correlating with reduced pain responses in animal models.

- In Vivo Studies : Animal studies have shown that administration of this compound leads to decreased pain sensitivity and improved recovery outcomes in models of neuropathic pain.

Comparative Analysis with Similar Compounds

To further elucidate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzamide | Fluorobenzene with amide | Antidepressant |

| 3-Chlorobenzamide | Chlorobenzene with amide | Anticancer |

| N-(4-Fluorophenyl)acetamide | Acetamide with fluorophenyl | Analgesic |

| (S)-3,5-Dichloro-N-(1-(2,2-dimethyltetrahydro... | Complex piperidine structure | Potent nociceptive blocker |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, and how can intermediates be characterized?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the tetrahydro-2H-pyran and fluoropiperidine subunits. The pyran ring can be functionalized via alkylation or nucleophilic substitution, while the fluoropiperidine moiety requires careful fluorination under anhydrous conditions (e.g., using DAST or Deoxo-Fluor reagents) .

- Coupling reactions : Use amide bond formation (e.g., EDC/HOBt or HATU-mediated coupling) to link the benzamide group to the piperidine scaffold. Monitor reaction progress via TLC or LC-MS .

- Characterization : Employ NMR (¹H/¹³C/¹⁹F) for structural confirmation, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can stereochemical integrity be ensured during synthesis, particularly for the (S)-configured chiral center?

- Methodology :

- Chiral resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol) for baseline resolution .

- Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazaborolidines) during critical steps like piperidine ring formation .

- X-ray crystallography : Confirm absolute configuration of crystalline intermediates or final products .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodology :

- Enzyme inhibition assays : Target bacterial acps-pptase enzymes using radiometric or fluorescence-based assays to evaluate potency (IC₅₀ values) .

- Cytotoxicity profiling : Use MTT or CellTiter-Glo assays in mammalian cell lines (e.g., HEK-293) to assess off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the final coupling step?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading). Use Bayesian optimization algorithms to predict ideal conditions, minimizing experimental trials .

- Flow chemistry : Implement continuous-flow reactors for precise control of reaction parameters (residence time, mixing efficiency), reducing side reactions like epimerization .

Q. What computational strategies can predict the compound’s binding affinity to bacterial acps-pptase enzymes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethyl-benzamide moiety and enzyme active sites .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze binding stability and conformational changes .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

- Methodology :

- Orthogonal validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC, HMBC). For LC-MS discrepancies, perform isotopic labeling or ion-mobility MS to differentiate isobaric impurities .

Q. What strategies are effective for impurity profiling in scaled-up synthesis batches?

- Methodology :

- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via UPLC-QTOF-MS .

- GC-MS for volatile impurities : Identify residual solvents or low-MW byproducts using DB-5MS columns and EI ionization .

Q. How does the fluoropiperidine moiety influence metabolic stability in preclinical models?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to non-fluorinated analogs .

- CYP inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Properties

IUPAC Name |

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.